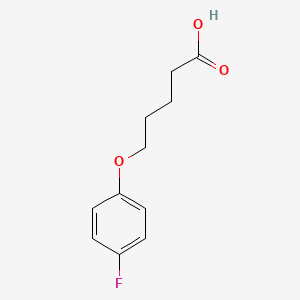![molecular formula C10H11FN2 B1322527 [(5-氟-1H-吲哚-2-基)甲基]-甲胺 CAS No. 883531-12-2](/img/structure/B1322527.png)
[(5-氟-1H-吲哚-2-基)甲基]-甲胺
概述
描述
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . The presence of a fluorine atom in the indole ring enhances the compound’s chemical stability and biological activity .
科学研究应用
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine has several scientific research applications:
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
It is known that indole derivatives have diverse biological activities and have shown potential in the treatment of various disorders .
Action Environment
It is known that the compound is stable at room temperature but can degrade under light exposure . It is soluble in organic solvents like ether and acetone, but insoluble in water .
生化分析
Biochemical Properties
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways . Additionally, it can bind to specific receptors, influencing cellular signaling pathways .
Cellular Effects
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine can affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine involves its interaction with various biomolecules. The compound can bind to specific receptors, leading to the activation or inhibition of downstream signaling pathways . It can also inhibit or activate enzymes, resulting in changes in metabolic flux and gene expression . For instance, the binding of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine to cytochrome P450 enzymes can alter the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites . For example, the metabolism of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine can lead to the formation of reactive intermediates that may contribute to its biological activity .
Transport and Distribution
The transport and distribution of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, affecting its localization and activity . For instance, indole derivatives have been shown to cross the blood-brain barrier, suggesting their potential use in treating central nervous system disorders .
Subcellular Localization
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they may exert their effects on cellular respiration and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine typically involves the reaction of 5-fluoroindole with formaldehyde and methylamine under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the indole nitrogen to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
相似化合物的比较
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine can be compared with other indole derivatives such as:
5-Fluoroindole: Lacks the methylamine group, resulting in different biological activities.
N-Methylindole: Lacks the fluorine atom, affecting its chemical stability and activity.
Indole-3-acetic acid: A natural plant hormone with different biological functions.
The uniqueness of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine lies in its combination of the fluorine atom and the methylamine group, which enhances its chemical and biological properties .
属性
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVSVEPRQOZBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
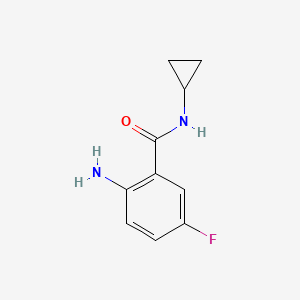
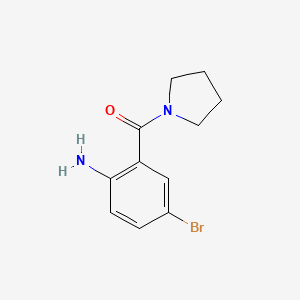
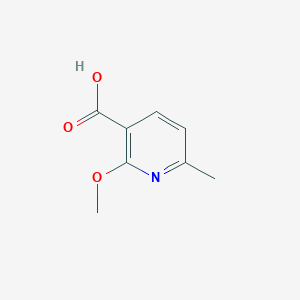
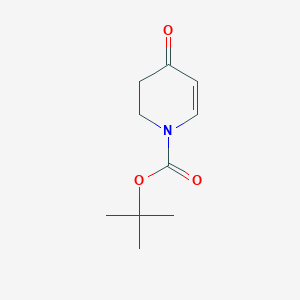
![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)




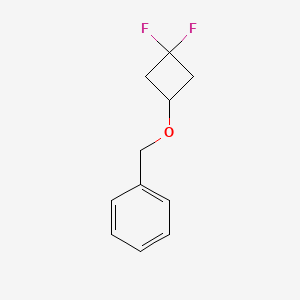
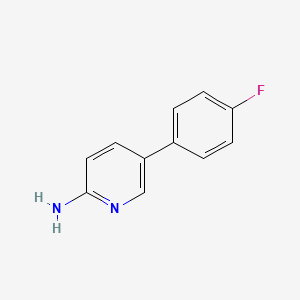

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)
